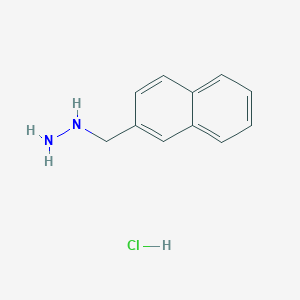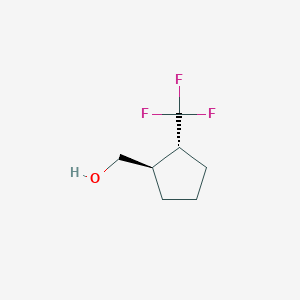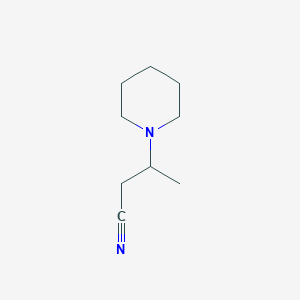![molecular formula C10H14F3NO2 B2688016 3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2377030-96-9](/img/structure/B2688016.png)
3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bicyclo[111]pentanyl)azetidine;2,2,2-trifluoroacetic acid is a compound that combines a bicyclo[111]pentane structure with an azetidine ring and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine typically involves the use of [1.1.1]propellane as a starting material. One common method involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This approach allows for the efficient construction of the bicyclo[1.1.1]pentane core, which can then be further functionalized to introduce the azetidine ring and the trifluoroacetic acid group.
Industrial Production Methods
the use of scalable photoredox and nickel-catalyzed reactions suggests that it could be produced on a larger scale using similar methodologies as those employed in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bicyclo[1.1.1]pentanyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Ring-Opening Polymerization: The azetidine ring can undergo ring-opening polymerization, which is useful for the synthesis of polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nickel Catalysts: For the initial construction of the bicyclo[1.1.1]pentane core.
Photoredox Catalysts: To facilitate the multicomponent dicarbofunctionalization reactions.
Nucleophiles and Electrophiles: For substitution reactions on the azetidine ring
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives and polyamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Bicyclo[1.1.1]pentanyl)azetidine has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane core is a valuable pharmacophore used as a bioisostere for para-disubstituted benzene rings.
Materials Science: The unique structural features of this compound make it useful in the development of new materials with specific properties, such as increased stability and reactivity.
Polymer Chemistry: The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with various applications, including antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine is primarily related to its ability to undergo various chemical reactions, leading to the formation of different functional groups and polymers. The bicyclo[1.1.1]pentane core acts as a bioisostere, mimicking the properties of para-disubstituted benzene rings, while the azetidine ring can participate in nucleophilic substitution and ring-opening polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres in medicinal chemistry.
Azetidine Derivatives: Compounds containing the azetidine ring are used in polymer chemistry and materials science.
Uniqueness
3-(1-Bicyclo[1.1.1]pentanyl)azetidine is unique due to the combination of the bicyclo[1.1.1]pentane core and the azetidine ring, which provides a versatile platform for various chemical reactions and applications. This combination allows for the development of new materials and drugs with improved properties compared to other similar compounds .
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOYWZDLIJZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2687935.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687936.png)



![2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2687941.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)
![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)
![7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2687946.png)
![7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2687947.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2687951.png)
![2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2687954.png)


